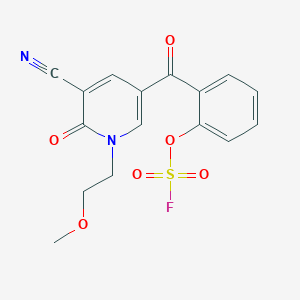
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine, also known as FSBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. FSBA is a small molecule that has been synthesized through a multi-step process, and it exhibits a range of biochemical and physiological effects. In
作用機序
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine covalently modifies the active site of PTPs by forming a stable adduct with the catalytic cysteine residue. This modification results in the inhibition of PTP activity, which leads to the accumulation of phosphorylated substrates. The covalent modification of PTPs by this compound is irreversible, which allows for the identification and characterization of PTP substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP-1, and SHP-2. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of PTPs that are involved in cell survival pathways. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs that are involved in the regulation of immune responses.
実験室実験の利点と制限
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine is a useful tool for studying protein-protein interactions and the role of PTPs in various cellular processes. Its covalent modification of PTPs allows for the identification and characterization of PTP substrates. However, the irreversible nature of this compound's modification of PTPs can limit its use in certain experiments. Additionally, the specificity of this compound for PTPs can be both an advantage and a limitation, as it allows for the specific targeting of PTPs but may not be useful for studying other signaling pathways.
将来の方向性
There are several future directions for research involving 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine. One potential direction is the identification and characterization of new PTP substrates using this compound. Additionally, the development of new derivatives of this compound with improved specificity and activity could be explored. Furthermore, the use of this compound in the study of PTPs in disease states, such as cancer and autoimmune disorders, could be investigated. Finally, the development of new methods for the synthesis of this compound could be explored to improve its accessibility for scientific research.
合成法
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-hydroxy-3-methoxybenzoic acid to form 5-(2-fluorosulfonyloxybenzoyl)-4-hydroxy-3-methoxybenzoic acid. The final step involves the reaction of this intermediate with 2-oxo-1-(2-methoxyethyl)-3-cyano-2-pyridinecarboxylic acid to form this compound.
科学的研究の応用
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine has been extensively studied in scientific research due to its unique properties. It has been used as a tool to study protein-protein interactions, specifically in the context of protein tyrosine phosphatases (PTPs). This compound can covalently modify the active site of PTPs, which allows for the identification and characterization of PTP substrates. Additionally, this compound has been used to study the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
3-cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O6S/c1-24-7-6-19-10-12(8-11(9-18)16(19)21)15(20)13-4-2-3-5-14(13)25-26(17,22)23/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYJKOODHJLTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=C(C1=O)C#N)C(=O)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

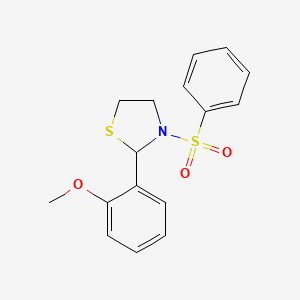
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)
![7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501472.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2501473.png)
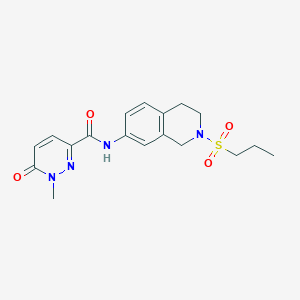
![N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B2501475.png)
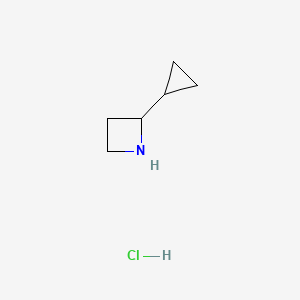
![N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2501479.png)

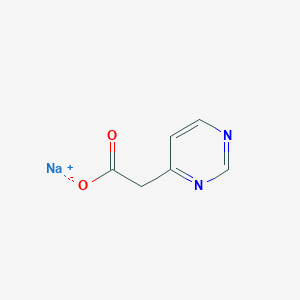

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)
![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2501486.png)